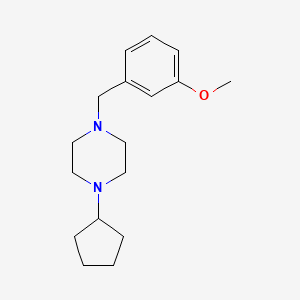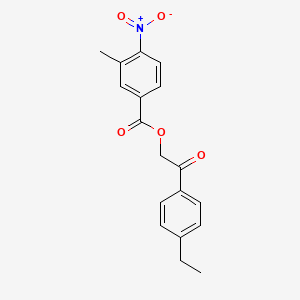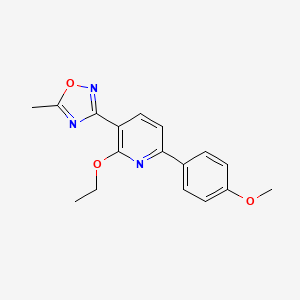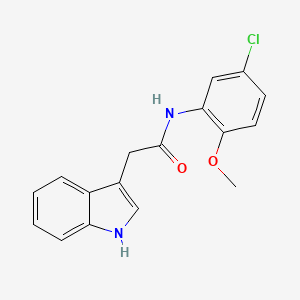
1-cyclopentyl-4-(3-methoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-4-(3-methoxybenzyl)piperazine (also known as CPP) is a chemical compound that belongs to the class of piperazine derivatives. CPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPP is a unique compound that possesses several interesting properties, which make it a promising candidate for further research.
作用機序
CPP acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The activation of the 5-HT1A receptor leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. CPP has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects:
CPP has been shown to exhibit several biochemical and physiological effects, including anxiolytic, antipsychotic, and antidepressant effects. CPP has also been shown to modulate the activity of the HPA axis, which is involved in the regulation of stress and anxiety. Additionally, CPP has been shown to enhance cognitive function and memory in animal models.
実験室実験の利点と制限
One of the primary advantages of using CPP in lab experiments is its selective agonist activity for the 5-HT1A receptor. This makes it a valuable tool for studying the role of the serotonin system in various physiological and behavioral processes. However, one of the limitations of using CPP is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on CPP, including:
1. Further investigation of the pharmacological properties of CPP, including its potential as a drug candidate for the treatment of neurological disorders.
2. Study the mechanism of action of CPP and its interactions with other neurotransmitter systems.
3. Investigate the potential of CPP as a tool for studying the role of the serotonin system in various physiological and behavioral processes.
4. Develop new synthetic methods for the production of CPP and its analogs.
5. Investigate the potential of CPP as a cognitive enhancer and its effects on memory and learning.
Conclusion:
In conclusion, CPP is a unique compound that possesses several interesting properties, which make it a promising candidate for further research. CPP has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Further research on CPP may lead to the development of new drugs for the treatment of neurological disorders and may provide valuable insights into the role of the serotonin system in various physiological and behavioral processes.
合成法
CPP can be synthesized through a multistep process that involves the reaction of cyclopentylmagnesium bromide with 3-methoxybenzyl chloride, followed by the reaction of the resulting compound with piperazine. The final product is obtained through purification and isolation of the desired compound.
科学的研究の応用
CPP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. One of the primary areas of interest is the use of CPP as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. CPP has been shown to exhibit potent anxiolytic and antipsychotic effects in animal models, which makes it a promising candidate for further research.
特性
IUPAC Name |
1-cyclopentyl-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-20-17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-3-7-16/h4-5,8,13,16H,2-3,6-7,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYMSWVSPLUJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)


![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)
![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)

![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)


![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)

![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)